REACTION_CXSMILES
|
[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][O:4][CH2:3][C:2]1=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
N1C(COCC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was then cooled to rt
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for another 10 minutes before filtration through Celite
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
The Celite was washed with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic solution was washed with brine (30 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over MgSO4
|
Type
|
CUSTOM
|
Details
|
Concentration of the filtrate and purification of the residue by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with chloroform/methanol (99/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCOCC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |